Product packaging for 2-[(4-Methylphenyl)thio]benzaldehyde(Cat. No.:CAS No. 62351-50-2)

2-[(4-Methylphenyl)thio]benzaldehyde

Cat. No.: B1313917
CAS No.: 62351-50-2
M. Wt: 228.31 g/mol
InChI Key: CGRJMMFIUBEQQO-UHFFFAOYSA-N
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Description

Contextualization of Aryl Thioether Aldehydes in Modern Chemical Synthesis

Aryl thioether aldehydes, as a class of bifunctional compounds, hold a significant position in modern chemical synthesis. The aryl thioether moiety is a common structural motif in a wide range of biologically active compounds and functional materials. Similarly, the aldehyde group is a versatile functional handle that participates in a plethora of synthetic transformations, including nucleophilic additions, oxidations, reductions, and various coupling reactions. chemistrytalk.orglibretexts.org The presence of both functionalities in a single molecule, such as in 2-[(4-Methylphenyl)thio]benzaldehyde, provides a platform for sequential or one-pot multi-component reactions, enabling the rapid construction of molecular complexity.

The synthesis of aryl thioethers has been the subject of extensive research, with numerous methods developed for the formation of the C-S bond. nih.gov These methods often involve the coupling of an aryl halide or a derivative with a thiol. The strategic placement of an aldehyde group on one of the aromatic rings introduces an additional layer of synthetic potential, allowing for subsequent modifications or the construction of more elaborate structures. For instance, the aldehyde can serve as a precursor for the formation of alkenes, alcohols, carboxylic acids, or imines, further diversifying the accessible chemical space. The interplay between the thioether and aldehyde groups can also lead to unique reactivity, where one group influences the chemical behavior of the other through electronic or steric effects.

Structural Features and Chemical Topology of this compound

The molecular structure of this compound is characterized by a benzaldehyde (B42025) core substituted at the ortho position with a 4-methylphenylthio group. The thioether linkage (C-S-C) is an angular functional group with a C-S-C bond angle approaching 90° and C-S bond lengths of approximately 180 pm. libretexts.org The sulfur atom, being less electronegative than oxygen, imparts distinct electronic properties to the molecule compared to its ether analog. The aldehyde functional group consists of a carbonyl group (C=O) bonded to a hydrogen atom and the benzene ring. wikipedia.org The carbonyl group is polar, with the carbon atom bearing a partial positive charge, making it susceptible to nucleophilic attack. unacademy.com

The topology of the molecule, with the thioether and aldehyde groups in an ortho relationship, suggests the potential for intramolecular interactions. The lone pairs of electrons on the sulfur atom can influence the conformation of the molecule and potentially interact with the carbonyl group or the aromatic pi-system. The presence of the methyl group on the remote phenyl ring provides a subtle electronic perturbation and can be a useful marker in spectroscopic analysis.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC₁₄H₁₂OS
Molecular Weight228.31 g/mol
AppearancePale yellow solid or oil
Boiling Point> 300 °C (estimated)
Melting PointNot available
SolubilitySoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene)

Significance of Thioether and Aldehyde Functionalities in Molecular Design

The thioether and aldehyde functionalities are both of paramount importance in the design of new molecules with specific functions. The thioether group is found in numerous pharmaceuticals and natural products and is known for its ability to participate in various biological processes. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which often exhibit distinct biological activities. fiveable.me In materials science, thioethers are utilized in the synthesis of polymers and other advanced materials.

The aldehyde group is one of the most versatile functional groups in organic chemistry. wikipedia.org Its ability to be easily converted into a wide array of other functional groups makes it a cornerstone of retrosynthetic analysis and target-oriented synthesis. libretexts.org Aldehydes are precursors to alcohols, carboxylic acids, imines, and are key participants in fundamental carbon-carbon bond-forming reactions such as the Wittig, aldol (B89426), and Grignard reactions. The combination of these two powerful functional groups in this compound makes it a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science.

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not prevalent in the surveyed literature, a wealth of information exists on the synthesis and reactions of closely related aryl thioether aldehydes. This allows for a well-grounded postulation of the synthetic routes to and the chemical reactivity of the title compound.

A plausible and efficient method for the synthesis of this compound would involve the nucleophilic aromatic substitution of a suitable 2-halobenzaldehyde with 4-methylthiophenol. For instance, the reaction of 2-bromobenzaldehyde (B122850) with the sodium salt of 4-methylthiophenol in a polar aprotic solvent like N,N-dimethylformamide (DMF) would be expected to yield the desired product in good to excellent yields. mdma.ch This reaction is likely facilitated by the activating effect of the aldehyde group on the aromatic ring. mdma.ch

Table 2: Plausible Synthesis of this compound

Reactant 1Reactant 2Reagents/ConditionsProduct
2-Bromobenzaldehyde4-MethylthiophenolSodium hydride, DMFThis compound

The reactivity of this compound would be dictated by the individual and combined properties of the aldehyde and thioether functionalities. The aldehyde group would be expected to undergo all the characteristic reactions of aromatic aldehydes. For example, it could be readily oxidized to 2-[(4-Methylphenyl)thio]benzoic acid using a mild oxidizing agent. Reduction with a reagent such as sodium borohydride (B1222165) would afford the corresponding alcohol, {2-[(4-Methylphenyl)thio]phenyl}methanol.

The thioether moiety is generally stable under many reaction conditions but can be selectively oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents. This provides an avenue for further functionalization and modulation of the electronic and steric properties of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ 10.2 (s, 1H, CHO), 7.9-7.2 (m, 8H, Ar-H), 2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 192 (CHO), 145-125 (Ar-C), 21 (CH₃)
IR (KBr, cm⁻¹)ν 3060 (Ar C-H), 2820, 2730 (Aldehyde C-H), 1700 (C=O), 1590, 1470 (Ar C=C)

Note: The spectroscopic data presented in this table is hypothetical and is based on the expected chemical shifts and vibrational frequencies for the functional groups present in the molecule. Actual experimental data may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12OS B1313917 2-[(4-Methylphenyl)thio]benzaldehyde CAS No. 62351-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRJMMFIUBEQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484930
Record name 2-[(4-methylphenyl)thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62351-50-2
Record name 2-[(4-methylphenyl)thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Methylphenyl Thio Benzaldehyde and Analogues

Strategies for Carbon-Sulfur Bond Construction in ortho-Substituted Benzaldehydes

The formation of the aryl-sulfur bond is a cornerstone in the synthesis of 2-[(4-methylphenyl)thio]benzaldehyde. Various chemical reactions have been developed and refined to achieve this transformation efficiently.

Nucleophilic Aromatic Substitution Variants for Ar-S Bond Formation

Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for the formation of carbon-sulfur bonds. nih.govbohrium.com This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. nih.govbohrium.com In the context of synthesizing this compound, this would involve the reaction of an ortho-halobenzaldehyde with 4-methylthiophenol or its corresponding thiolate.

The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. nih.gov Electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerate the reaction by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. nih.gov While the aldehyde group itself is electron-withdrawing, additional activating groups may be necessary to achieve high yields and reaction rates. nih.gov The choice of solvent and base is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and bases such as potassium carbonate or sodium hydride being commonly used. nih.govmdpi.com

Recent advancements have focused on expanding the scope of SNAr reactions to include less activated substrates through the use of catalysts or more reactive reagents. chemrxiv.org

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl Thioethers

Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. organic-chemistry.orgorganic-chemistry.org Palladium, copper, and nickel-based catalytic systems are the most extensively studied for this purpose. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed C-S Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of 2-bromobenzaldehyde (B122850) with 4-methylthiophenol. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. organic-chemistry.org

Catalyst/Ligand SystemAryl HalideThiolBaseSolventYield (%)
Pd(dba)₂ / NiXantPhosAryl BromideAryl Benzyl SulfideNaN(SiMe₃)₂CPMEup to 80%
PdCl₂ / (p-tolyl)₃PAryl IodideBromothiopheneSilver Salt--

Copper-Catalyzed C-S Coupling:

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent an older but still relevant method for aryl thioether synthesis. organic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be more cost-effective. organic-chemistry.org Modern variations of the Ullmann condensation utilize ligands such as 1,10-phenanthroline (B135089) to facilitate the reaction under milder conditions. mdpi.com

CatalystAryl HalideThiolBaseSolventTemperature (°C)Yield (%)
CuI4-Iodobenzaldehyde1,3-dihydro-2H-1,3-benzimidazole-2-thioneK₂CO₃DMF14087

Alternative Synthetic Pathways for Incorporating Aryl Thioether Moieties

Beyond traditional SNAr and cross-coupling reactions, several other innovative methods have been developed for the synthesis of aryl thioethers. These include:

Rhodium- and Iridium-Catalyzed C-H Activation: Direct C-H functionalization has gained significant attention as an atom-economical approach to form C-S bonds. nih.govrsc.orgnih.gov Rhodium and iridium catalysts can direct the thiolation of an aromatic C-H bond, often guided by a directing group. nih.govrsc.orgnih.gov For the synthesis of ortho-thioether substituted benzaldehydes, the aldehyde group itself can act as a directing group, facilitating the introduction of the thioether moiety at the ortho position. nih.govrsc.orgnih.gov

Radical-Based Approaches: Radical reactions offer an alternative pathway for C-S bond formation, often proceeding under mild conditions. nih.govresearchgate.net These methods can involve the generation of a thiyl radical which then adds to an aromatic ring. nih.govresearchgate.net

Aryne Intermediates: The reaction of o-silylaryl triflates can generate highly reactive aryne intermediates, which can then be trapped by thiols to form diaryl sulfides. rsc.org

Selective Aldehyde Group Installation and Functionalization at the ortho-Position

The introduction of the aldehyde group at the ortho position to the thioether is another critical step in the synthesis of the target molecule. This can be achieved either by starting with a pre-functionalized benzaldehyde (B42025) derivative or by introducing the aldehyde group onto a pre-existing diaryl sulfide.

One of the most powerful methods for the regioselective formylation of aromatic rings is directed ortho-metalation (DoM) . sci-hub.seuwindsor.cawikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. sci-hub.seuwindsor.cawikipedia.org The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group. sci-hub.seuwindsor.cawikipedia.org In the case of diaryl sulfides, the sulfur atom of the thioether can act as a directing group, facilitating lithiation and subsequent formylation at the ortho-position. sci-hub.sewikipedia.org

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Optimizing reaction conditions is paramount in multi-step syntheses to maximize yields and minimize the formation of byproducts. researchgate.netscielo.br Key parameters that are typically optimized include the choice of catalyst, ligand, solvent, base, reaction temperature, and reaction time. researchgate.netscielo.br For instance, in transition metal-catalyzed reactions, a thorough screening of different ligands can have a dramatic impact on the reaction's efficiency. organic-chemistry.org Similarly, in SNAr reactions, the concentration of reactants and the nature of the base can significantly influence the reaction outcome. nih.gov The use of design of experiments (DoE) methodologies can be a systematic and efficient way to explore the reaction parameter space and identify optimal conditions. researchgate.netscielo.br

Principles of Sustainable Synthesis in the Preparation of Thioether-Substituted Benzaldehydes

The principles of green chemistry are increasingly being applied to the synthesis of organic molecules to minimize environmental impact. bohrium.com Key aspects of sustainable synthesis in the context of preparing thioether-substituted benzaldehydes include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation strategies are particularly noteworthy in this regard as they avoid the use of pre-functionalized starting materials. nih.govrsc.orgnih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of water or other environmentally benign solvents in C-S bond formation is a growing area of research. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. bohrium.com

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. Transition metal-catalyzed reactions are a prime example of this principle. organic-chemistry.orgorganic-chemistry.org

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources. bohrium.com

Recent research has focused on developing electrochemical methods for C-S bond formation, which offer a green alternative to traditional methods by using electricity as a traceless reagent. bohrium.com

Advanced Spectroscopic and Structural Elucidation of 2 4 Methylphenyl Thio Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-[(4-Methylphenyl)thio]benzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals key structural features.

The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum, a consequence of the deshielding effect of the adjacent carbonyl group. The aromatic protons of the two phenyl rings resonate in a complex multiplet, reflecting their varied electronic environments and spin-spin coupling interactions. The methyl protons of the tolyl group are observed as a sharp singlet in the upfield region, a signature of a methyl group attached to an aromatic ring.

Detailed analysis of the chemical shifts, integration values, and multiplicity patterns allows for the precise assignment of each proton, confirming the substitution pattern of the aromatic rings and the presence of the key functional groups.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms within the molecule and offers insights into their electronic environments. The spectrum of this compound displays signals corresponding to the aldehydic carbonyl carbon, the aromatic carbons, and the methyl carbon.

The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift, typically appearing in the range of 190-200 ppm. The aromatic carbons give rise to a cluster of signals in the region of 120-150 ppm, with the carbon atoms directly attached to the sulfur and carbonyl groups exhibiting distinct chemical shifts due to their unique electronic surroundings. The methyl carbon of the p-tolyl group appears as a single peak in the upfield region of the spectrum.

While one-dimensional NMR spectra provide essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be particularly useful in assigning the protons within the complex aromatic regions of the spectrum by identifying neighboring protons on the same phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the signals of protons with the carbon atoms to which they are directly attached. For the title compound, this would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the dynamics of their vibrations.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde group would likely appear as a pair of medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated to be present as a group of weaker bands just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to a series of medium to sharp bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration, which is typically weaker, is expected in the fingerprint region, around 600-800 cm⁻¹. The C-H bending vibrations of the methyl group would also be observable in the fingerprint region.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations, especially the symmetric "ring-breathing" modes, are expected to produce strong signals. The C=C stretching vibrations of the aromatic rings would also be prominent.

The C-S stretching vibration, which may be weak in the IR spectrum, could give a more intense signal in the Raman spectrum. The aldehydic C=O stretch would also be observable, though its intensity can vary. The methyl C-H stretching and bending vibrations would also be present. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule, further confirming its structure and functional group composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, this technique can distinguish its chemical formula, C₁₄H₁₂OS, from other potential formulas with the same nominal mass.

The theoretical exact mass of the neutral molecule is calculated by summing the masses of its most abundant isotopes. By ionizing the molecule, typically through protonation to form the [M+H]⁺ adduct, its precise mass can be measured and compared against the calculated value. This comparison, usually within a tolerance of a few parts per million (ppm), provides strong evidence for the molecular formula. Although specific experimental HRMS data for this compound is not readily found, the theoretical values can be precisely calculated.

SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₁₄H₁₂OS228.0609
[M+H]⁺C₁₄H₁₃OS⁺229.0687
[M+Na]⁺C₁₄H₁₂OSNa⁺251.0506

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While a specific crystal structure for this compound has not been reported in the searched literature, studies on analogous diaryl thioethers offer insights into its likely conformation. In such molecules, the C-S-C bond angle is typically around 103-105°. The two aromatic rings are generally not coplanar due to steric hindrance and adopt a twisted, non-planar conformation. The degree of twist, defined by the dihedral angles between the rings and the C-S-C plane, is a key conformational feature that influences the molecule's electronic properties and crystal packing. Analysis of related structures indicates that intermolecular interactions, such as C-H···π or π···π stacking, would likely govern the supramolecular assembly in the solid state.

Advanced Spectroscopic Techniques for Detailed Structural Analysis (e.g., UV-Vis Absorption and Fluorescence Spectroscopy where applicable)

UV-Vis absorption and fluorescence spectroscopy are powerful methods for probing the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions associated with its aromatic chromophores.

The UV-Vis absorption spectrum of benzaldehyde (B42025) typically shows absorption bands corresponding to π → π* transitions of the aromatic ring and a weaker, longer-wavelength band for the n → π* transition of the carbonyl group. researchgate.net For this compound, the presence of the thioether linkage and the second aromatic ring would be expected to modify these absorptions. The sulfur atom, with its lone pairs of electrons, can participate in conjugation with the aromatic systems, potentially causing a bathochromic (red) shift of the π → π* transitions to longer wavelengths compared to unsubstituted benzaldehyde.

Fluorescence in molecules of this type is often weak or non-existent at room temperature, as non-radiative decay pathways can be efficient. However, the specific conformation and electronic structure can influence its emissive properties. The conversion of aldehydes into thioacetals has been shown in some molecular systems to "turn on" fluorescence, highlighting the significant role sulfur linkages can play in the photophysical properties of a molecule. acs.org

Expected TransitionTypical Wavelength RegionAssociated Chromophore
π → π~250-300 nmBenzene rings, Carbonyl C=O
n → π>300 nmCarbonyl C=O

Reactivity and Chemical Transformations of 2 4 Methylphenyl Thio Benzaldehyde

Reactivity of the Aldehyde Functionality in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The aldehyde group is one of the most versatile functional groups in organic synthesis. Its reactivity is characterized by the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by a wide array of nucleophiles. libretexts.org

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgpressbooks.pub

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles. Their reaction with the aldehyde functionality of 2-[(4-Methylphenyl)thio]benzaldehyde would result in the formation of a new carbon-carbon bond and, after an acidic workup, a secondary alcohol. These reactions are generally irreversible due to the strong basicity of the nucleophiles. masterorganicchemistry.comnih.govresearchgate.net For instance, the reaction with methylmagnesium bromide would yield {2-[(4-Methylphenyl)thio]phenyl}(methyl)methanol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond produces a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. pressbooks.pub This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. orgoreview.comualberta.calibretexts.org The reaction is reversible, but for most aldehydes, the equilibrium favors the formation of the cyanohydrin product. pressbooks.puborgoreview.com The resulting cyanohydrin from this compound, namely 2-hydroxy-2-{2-[(4-methylphenyl)thio]phenyl}acetonitrile, is a versatile synthetic intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. pressbooks.pubyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Grignard Reagent Phenylmagnesium bromide Secondary Alcohol
Organolithium n-Butyllithium Secondary Alcohol

Condensation reactions involve the reaction of the aldehyde with a primary amine derivative, resulting in the formation of a carbon-nitrogen double bond and the elimination of a water molecule. masterorganicchemistry.com

Imines: The reaction of this compound with a primary amine (R-NH₂) yields an imine, also known as a Schiff base. organic-chemistry.orgyoutube.com This reaction is often catalyzed by acid and proceeds via a hemiaminal intermediate. masterorganicchemistry.comnih.govscirp.org

Hydrazones: When reacted with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine), this compound forms a hydrazone. nih.govmdpi.comresearchgate.netmdpi.com This reaction follows a similar mechanism to imine formation.

Thiosemicarbazones: Condensation with thiosemicarbazide (B42300) (H₂NNHCSNH₂) produces a thiosemicarbazone. researchgate.netnih.govindexcopernicus.comjuniv.edu These compounds are of interest due to their potential biological activities and ability to act as ligands for metal complexes. researchgate.netnih.govnih.gov

Table 2: Products of Condensation Reactions

Reactant Product Class C=N Bond Type
Primary Amine (e.g., Aniline) Imine (Schiff Base) C=N-R
Hydrazine Hydrazone C=N-NH₂

The aldehyde functional group can be readily transformed through both oxidation and reduction.

Oxidation: The formyl group is easily oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation of this compound would yield 2-[(4-Methylphenyl)thio]benzoic acid.

Reduction: The aldehyde can be reduced to a primary alcohol. researchgate.net Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). mdpi.com The reduction of this compound would produce {2-[(4-Methylphenyl)thio]phenyl}methanol.

Transformations Involving the Thioether Linkage

The sulfur atom in the thioether linkage is nucleophilic and can be readily oxidized.

The oxidation of the thioether can be controlled to yield either a sulfoxide (B87167) or a sulfone.

Sulfoxide Formation: The use of one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, selectively oxidizes the thioether to a sulfoxide. organic-chemistry.orgnih.gov This would convert this compound into 2-[(4-Methylphenyl)sulfinyl]benzaldehyde.

Sulfone Formation: The use of excess or stronger oxidizing agents, such as potassium permanganate or excess hydrogen peroxide, will further oxidize the sulfoxide to a sulfone. organic-chemistry.org This two-step oxidation transforms the thioether in this compound into a sulfonyl group, yielding 2-[(4-Methylphenyl)sulfonyl]benzaldehyde.

Table 3: Oxidation Products of the Thioether Linkage

Oxidation Level Product Name Oxidizing Agent Example
First 2-[(4-Methylphenyl)sulfinyl]benzaldehyde H₂O₂ (1 equiv.)

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene and Toluene (B28343) Rings

The susceptibility of the aromatic rings in this compound to electrophilic and nucleophilic attack is influenced by the electronic properties of the aldehyde and thioether groups.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the thioether group (–S–) is generally considered an ortho, para-directing and activating group. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the attack of an electrophile. libretexts.orgdocbrown.info Conversely, the aldehyde group (–CHO) is a meta-directing and deactivating group. doubtnut.comdoubtnut.comquora.com The carbonyl group withdraws electron density from the ring both by induction and resonance, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group. doubtnut.com

In this compound, the two aromatic rings will exhibit different reactivities.

Toluene Ring: The toluene ring is activated by the methyl group (an ortho, para-director) and the thioether linkage. The sulfur atom's electron-donating resonance effect will activate the positions ortho and para to the sulfur atom. The methyl group will further activate its own ortho and para positions. Therefore, the toluene ring is significantly more activated towards electrophilic substitution than the benzaldehyde (B42025) ring. Electrophilic attack is predicted to occur preferentially on this ring, at the positions ortho and para to the methyl group and ortho to the thioether linkage, depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. quora.com The aldehyde group on the benzaldehyde ring is an electron-withdrawing group and can facilitate SNAr reactions on this ring, particularly if a good leaving group is present at an ortho or para position. However, in the parent molecule, there are no inherent leaving groups on the aromatic rings. Therefore, direct nucleophilic aromatic substitution on the carbon atoms of the rings is unlikely under standard conditions. Transformations involving the functional groups themselves are more probable.

Regioselectivity and Stereochemical Control in the Synthesis of Complex Derivatives

The synthesis of complex derivatives from this compound relies on controlling the regioselectivity of reactions on the aromatic rings and the stereochemistry of transformations involving the aldehyde group.

Regioselectivity:

As discussed in the context of electrophilic aromatic substitution, the inherent directing effects of the substituents provide a basis for regiochemical control.

RingSubstituentDirecting EffectPredicted Position of Electrophilic Attack
BenzaldehydeThioether (-S-)Ortho, Para-directing (activating)Positions 4, 6
BenzaldehydeAldehyde (-CHO)Meta-directing (deactivating)Positions 3, 5
TolueneMethyl (-CH₃)Ortho, Para-directing (activating)Positions ortho and para to the methyl group
TolueneThioether (-S-)Ortho, Para-directing (activating)Positions ortho to the sulfur atom

For electrophilic substitution, reactions are expected to occur predominantly on the more activated toluene ring. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, in a Friedel-Crafts acylation, the bulky acyl group might preferentially attack the less sterically hindered para position on the toluene ring. wikipedia.org

Stereochemical Control:

The aldehyde functional group is a key site for synthetic transformations that can introduce stereocenters. Reactions such as nucleophilic additions (e.g., Grignard reactions, aldol (B89426) reactions) and reductions can lead to the formation of chiral alcohols.

The synthesis of enantioenriched products from aldehydes often requires the use of chiral reagents, catalysts, or auxiliaries. For instance, the reduction of the aldehyde to a secondary alcohol can be achieved with high enantioselectivity using chiral reducing agents. Similarly, aldol reactions can be controlled to produce specific diastereomers and enantiomers by employing chiral catalysts or by using substrate-controlled methods where existing stereocenters in the nucleophile or electrophile influence the stereochemical outcome of the reaction.

Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl Thio Benzaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

DFT has become a standard method for investigating the electronic properties of molecules. A comprehensive DFT study on 2-[(4-Methylphenyl)thio]benzaldehyde would typically involve calculations of its fundamental quantum chemical descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For this compound, a detailed FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. Without specific studies, a hypothetical FMO analysis would be speculative.

An MEP surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is instrumental in understanding intermolecular interactions and predicting sites of chemical reactions. For this compound, an MEP analysis would visualize the electrostatic potential across the molecular surface, but specific computational data is not available to construct such a map.

From the energies of the frontier molecular orbitals, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity and stability. The calculation of these parameters for this compound would offer significant insights into its chemical behavior.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual calculations due to a lack of available research.)

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--
LUMO EnergyELUMO--
Energy GapΔEELUMO - EHOMO-
Ionization PotentialI-EHOMO-
Electron AffinityA-ELUMO-
Electronegativityχ(I + A) / 2-
Chemical Hardnessη(I - A) / 2-
Chemical Potentialμ-(I + A) / 2-
Global Electrophilicity Indexωμ2 / (2η)-

Data is hypothetical and for illustrative purposes only.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the thioether linkage and the rotation of the phenyl rings suggest that this compound can exist in multiple conformations. A computational conformational analysis would identify the most stable conformers and the energy barriers between them by mapping the potential energy surface. This information is critical for understanding the molecule's three-dimensional structure and its influence on reactivity and physical properties.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at the molecular level. For reactions involving this compound, such as oxidation, reduction, or condensation reactions, theoretical calculations could be used to determine transition state geometries, activation energies, and reaction pathways. This would provide a detailed, atomistic understanding of its chemical transformations.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis spectra) via Quantum Chemical Calculations

Quantum chemical calculations can accurately predict various spectroscopic properties. For this compound, theoretical calculations could generate predicted ¹H and ¹³C NMR chemical shifts, vibrational frequencies for an IR spectrum, and electronic transitions for a UV-Vis spectrum. Comparing these theoretical spectra with experimental data is a standard method for structural verification and understanding the electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual calculations.)

Spectroscopic TechniqueParameterHypothetical Predicted Value
¹H NMRChemical Shift (δ, ppm)Aldehyde proton: ~9.8-10.2; Aromatic protons: ~7.0-7.8; Methyl protons: ~2.3-2.5
¹³C NMRChemical Shift (δ, ppm)Carbonyl carbon: ~190-195; Aromatic carbons: ~125-145; Methyl carbon: ~20-22
IR SpectroscopyWavenumber (cm⁻¹)C=O stretch: ~1690-1710; C-S stretch: ~600-800; Aromatic C-H stretch: ~3000-3100
UV-Vis Spectroscopyλmax (nm)~250-280 and ~310-340

Data is hypothetical and for illustrative purposes only.

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

In broader contexts, the study of non-covalent interactions is crucial for understanding the crystal packing, molecular stability, and biological activity of various organic compounds. mdpi.comrsc.org Research on related molecules often highlights the importance of weak interactions like hydrogen bonds, π-π stacking, C-H···π interactions, and van der Waals forces in defining the supramolecular architecture. researchgate.netresearchgate.net For instance, studies on other sulfur-containing organic molecules have successfully used computational approaches to characterize and quantify the energetic contributions of different non-covalent contacts. researchgate.netnih.govnih.gov

Theoretical investigations into compounds with similar functional groups, such as benzaldehyde (B42025) or thioether derivatives, demonstrate that the interplay of various weak forces governs their solid-state structures and physicochemical properties. mdpi.comnih.gov These analyses typically involve identifying bond critical points, mapping electrostatic potential surfaces, and analyzing frontier molecular orbitals to predict regions of reactivity and interaction. nih.govnih.gov

However, without specific research dedicated to this compound, any detailed discussion, including data tables on bond lengths, angles, and interaction energies associated with its non-covalent interactions, would be speculative. The scientific community has yet to publish a focused computational analysis on this particular compound, leaving a gap in the understanding of its specific interaction profile. Future computational studies would be necessary to provide the detailed research findings and data required for a thorough analysis as outlined.

Based on a comprehensive review of available scientific literature, there is limited specific research published on the applications of This compound in the precise areas outlined. The existing body of work often focuses on related isomers, such as 4-(methylthio)benzaldehyde, or provides general synthetic methodologies without specifying the use of this particular compound. Consequently, a detailed article focusing solely on the role of this compound in the specified applications cannot be generated with the required scientific accuracy and depth at this time.

Further research and publication in the field of organic synthesis and materials chemistry are needed to fully elucidate the potential of this specific chemical compound.

Applications in Organic Synthesis and Materials Chemistry

Integration into Functional Materials

Precursors for Polymer and Supramolecular Material Synthesis

The molecular structure of 2-[(4-Methylphenyl)thio]benzaldehyde is well-suited for its use as a monomer or building block in the creation of polymers and supramolecular structures. The aldehyde functionality allows for its incorporation into polymer backbones or as pendant groups through reactions like Schiff base formation or aldol (B89426) condensation.

While specific research exclusively detailing the polymerization of this compound is limited, the broader class of aldehyde-containing monomers is widely utilized. For instance, benzaldehyde (B42025) derivatives can be immobilized onto polymer backbones to introduce specific functionalities. In a related context, antimicrobial polymers have been developed by attaching various benzaldehyde derivatives to amine-terminated polyacrylonitrile, forming Schiff bases. This approach highlights a potential pathway for integrating this compound into polymeric systems, where the thioether moiety could impart unique properties such as altered solubility, thermal stability, or refractive index.

The formation of supramolecular assemblies is driven by non-covalent interactions. The aromatic rings and the polar aldehyde group in this compound can participate in π-π stacking, hydrogen bonding, and dipole-dipole interactions, facilitating self-assembly into ordered, higher-order structures. The study of intermolecular contacts in various benzaldehyde derivatives has shown that weak C–H⋯O hydrogen bonds and π–π stacking interactions are crucial in the formation of multidimensional supramolecular networks. Although this specific compound was not the focus, the principles apply, suggesting its potential to form well-defined crystalline structures and other self-assembled materials.

Components in Optoelectronic and Electrochemical Material Development

The inherent electronic characteristics of this compound make it a candidate for applications in optoelectronic and electrochemical materials. The sulfur atom in the thioether linkage possesses lone pairs of electrons that can interact with the π-systems of the adjacent aromatic rings, influencing the molecule's electronic and photophysical properties.

Thioether-containing aromatic compounds are known to be useful in various electronic applications. The introduction of sulfur atoms into a polymer backbone can enhance properties such as high refractive index, responsiveness to reactive oxygen species (ROS), ionic conductivity, and metal-chelating capabilities. These properties are highly desirable for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics.

While direct studies on the application of this compound in optoelectronic devices are not extensively documented, research on analogous structures provides insight into its potential. For example, thiophene-based aldehyde derivatives have been synthesized and polymerized to create functionalizable and adhesive semiconducting polymers. The aldehyde group in these polymers offers a reactive site for post-polymerization modification, allowing for the tuning of electronic properties or the attachment of other functional moieties. This suggests a viable strategy for the use of this compound, where its aldehyde group could be used to crosslink films or graft other molecules to create materials for applications such as conductive electrodes or sensor layers.

The electrochemical behavior of thioether compounds also points to potential applications. The sulfur atom can be reversibly oxidized, which is a property that can be exploited in redox-active materials for batteries or electrochromic devices. The specific substitution pattern of this compound would influence its oxidation potential and the stability of the resulting radical cation, key parameters for its performance in such applications.

Coordination Chemistry of 2 4 Methylphenyl Thio Benzaldehyde Derived Ligands

Synthesis and Structural Characterization of Metal Complexes

Information regarding the synthesis and structural characterization of metal complexes derived from 2-[(4-Methylphenyl)thio]benzaldehyde is not available in the reviewed scientific literature.

Investigation of Ligand Binding Modes and Coordination Geometries

There are no published studies investigating the ligand binding modes and coordination geometries of metal complexes formed with ligands derived from this compound.

Spectroscopic and Crystallographic Studies of Metal-Ligand Adducts

Specific spectroscopic or crystallographic data for metal-ligand adducts of this compound are not found in the existing literature.

Supramolecular Architectures Dictated by Metal-Ligand Interactions

There is no available research on the formation of supramolecular architectures involving metal complexes of this compound-derived ligands.

Catalytic Applications of Metal Complexes Derived from the Compound

The catalytic applications of metal complexes derived from this compound have not been reported.

Exploration in Various Organic Transformations

No studies have been found that explore the use of these specific metal complexes in any organic transformations.

Development of Homogeneous and Heterogeneous Catalytic Systems

There is no information on the development of either homogeneous or heterogeneous catalytic systems based on metal complexes of ligands derived from this compound.

Derivatives and Analogues of 2 4 Methylphenyl Thio Benzaldehyde: Synthetic Diversity and Research Trajectories

Structure-Property Relationship Studies in Chemical Design

Thioether Bridge: The sulfur atom, with its lone pairs of electrons, can donate electron density into the benzaldehyde (B42025) ring via resonance, while its electronegativity leads to a slight inductive withdrawal. This duality influences the reactivity of the attached aromatic ring. The C-S-C bond angle and bond lengths provide conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations, which can be critical for molecular recognition in biological systems.

Aldehyde Group: As a strong electron-withdrawing group, the aldehyde functionality deactivates the benzaldehyde ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. libretexts.org Its carbonyl carbon is electrophilic, making it a primary site for nucleophilic attack.

By systematically altering each of these components, researchers can modulate properties such as solubility, electronic absorption (color), reactivity, and affinity for biological targets.

Systematic Modification of the Thioether Moiety (e.g., Sulfonyl, Sulfanyl Derivatives)

The thioether linkage is a prime target for chemical modification, primarily through oxidation. This transformation fundamentally alters the electronic nature of the sulfur atom, converting it from a neutral or weakly electron-donating group into a potent electron-withdrawing group.

Sulfinyl (Sulfoxide) Derivatives: Mild oxidation of the thioether yields the corresponding sulfoxide (B87167), 2-[(4-methylphenyl)sulfinyl]benzaldehyde. This introduces a chiral center at the sulfur atom, allowing for the potential separation of enantiomers. The sulfoxide group is significantly more polar and is a stronger electron-withdrawing group than the thioether.

Sulfonyl (Sulfone) Derivatives: Further oxidation leads to the formation of the sulfone, 2-[(4-methylphenyl)sulfonyl]benzaldehyde. The sulfonyl group is a very strong electron-withdrawing group and a hydrogen bond acceptor. This modification dramatically reduces the electron density of the benzaldehyde ring, thereby increasing the electrophilicity of the aldehyde's carbonyl carbon.

These modifications have a profound impact on the molecule's reactivity and potential biological interactions. The shift from a thioether to a sulfone can reverse the electronic effect of the bridge on the aromatic ring, providing a powerful tool in molecular design.

Table 1: Modifications of the Thioether Moiety
Derivative TypeStructureKey FeaturesElectronic Effect of Sulfur Group
Thioether (Sulfanyl)-S-Flexible, weakly electron-donating by resonanceWeakly Activating/Deactivating
Sulfoxide (Sulfinyl)-S(O)-Chiral center at sulfur, polar, electron-withdrawingStrongly Deactivating
Sulfone (Sulfonyl)-S(O)₂-Highly polar, strong electron-withdrawing, H-bond acceptorVery Strongly Deactivating

Derivatization of the Aldehyde Functionality (e.g., Acetals, Carboxylic Acids, Alcohols)

The aldehyde group is a versatile chemical handle that can be readily converted into a wide array of other functional groups. These transformations are fundamental in organic synthesis for building more complex molecules or for protecting the aldehyde during other reaction steps.

Reduction to Alcohols: The aldehyde can be reduced to a primary alcohol, {2-[(4-methylphenyl)thio]phenyl}methanol, using reducing agents like sodium borohydride (B1222165). This converts the planar carbonyl into a tetrahedral carbon center.

Oxidation to Carboxylic Acids: Oxidation of the aldehyde, for instance with potassium permanganate (B83412) or chromic acid, yields 2-[(4-methylphenyl)thio]benzoic acid. This introduces an acidic proton and a hydrogen bond donor/acceptor group.

Formation of Acetals: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal. This reaction is often used as a protecting strategy to mask the aldehyde's reactivity while other parts of the molecule are being modified.

Formation of Imines (Schiff Bases): The aldehyde reacts with primary amines to form imines, also known as Schiff bases. growingscience.com This reaction is crucial for linking the molecule to other amine-containing structures.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond, allowing for the extension of the molecule's carbon framework.

Table 2: Common Derivatizations of the Aldehyde Group
Reaction TypeReagent(s)Resulting Functional GroupProduct Name Example
ReductionNaBH₄, LiAlH₄Primary Alcohol (-CH₂OH){2-[(4-Methylphenyl)thio]phenyl}methanol
OxidationKMnO₄, H₂CrO₄Carboxylic Acid (-COOH)2-[(4-Methylphenyl)thio]benzoic acid
Acetal FormationR'OH, H⁺Acetal [-CH(OR')₂]1-(Diethoxymethyl)-2-[(4-methylphenyl)thio]benzene
IminationR'NH₂Imine (-CH=NR')N-Benzyl-1-{2-[(4-methylphenyl)thio]phenyl}methanimine

Impact of Substitution Patterns on the Aromatic Rings on Reactivity and Structure

Altering the substituents on either of the two aromatic rings provides another layer of control over the molecule's properties. The nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—influences the reactivity of the rings and the functional groups attached to them. libretexts.org

Substituents on the Benzaldehyde Ring:

Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups activate the ring towards electrophilic substitution, making it more reactive. They generally direct incoming electrophiles to the ortho and para positions relative to themselves.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups deactivate the ring, making it less reactive towards electrophiles, and typically direct them to the meta position. libretexts.org Adding another EWG would further decrease the ring's electron density.

Substituents on the 4-Methylphenyl Ring:

The existing methyl group is an activating EDG. Further substitution on this ring will be directed to the positions ortho to the methyl group.

Modifying substituents on this ring can have a long-range electronic effect, transmitted through the thioether bridge, which can subtly modulate the reactivity of the aldehyde group and the other ring. For example, adding a strong EWG like a nitro group to this ring would pull electron density through the sulfur atom, slightly increasing the electrophilicity of the distant carbonyl carbon.

Table 3: Effect of Aromatic Ring Substituents on Reactivity
Substituent TypeExamplesEffect on Ring Reactivity (Electrophilic Substitution)Directing Effect
Activating (EDG)-CH₃, -OH, -OCH₃, -NH₂Increases reactivityOrtho, Para
Deactivating (EWG)-NO₂, -CN, -C(O)R, -SO₃HDecreases reactivityMeta
Deactivating (Halogens)-F, -Cl, -Br, -IDecreases reactivityOrtho, Para

Exploration of Chiral Analogues and Asymmetric Synthetic Pathways

While 2-[(4-methylphenyl)thio]benzaldehyde itself is achiral, chirality can be introduced through various synthetic modifications. The development of chiral analogues is of significant interest, particularly in medicinal chemistry, where the biological activity of enantiomers can differ dramatically. mdpi.com

Methods for introducing chirality include:

Asymmetric Reduction: The reduction of the aldehyde to an alcohol creates a new stereocenter. Using chiral reducing agents or enzymatic catalysts can favor the formation of one enantiomer over the other, leading to an enantiomerically enriched or pure chiral alcohol. nih.gov

Chiral Sulfoxide Formation: As mentioned previously, the controlled oxidation of the thioether bridge can produce a chiral sulfoxide. The use of chiral oxidizing agents can direct the reaction to selectively produce one enantiomer.

Derivatization with Chiral Auxiliaries: Reacting the aldehyde or a derivative (like the carboxylic acid) with a chiral molecule (an auxiliary) can allow for diastereoselective reactions on another part of the molecule, after which the auxiliary can be removed.

Biocatalysis: Enzymes, such as aldolases, can be used to perform stereoselective reactions on aldehyde substrates, generating products with precisely controlled stereochemistry at new chiral centers. nih.gov

The exploration of these asymmetric pathways allows for the synthesis of specific stereoisomers of the compound's derivatives, enabling detailed studies into how three-dimensional structure affects molecular properties and function.

Future Directions and Emerging Research Avenues for 2 4 Methylphenyl Thio Benzaldehyde Chemistry

Advanced Synthetic Methodologies

The synthesis of 2-[(4-Methylphenyl)thio]benzaldehyde and its derivatives can be significantly advanced beyond traditional batch processing. Modern techniques such as flow chemistry, photoredox catalysis, and mechanochemistry offer compelling advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous flow processes provide superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. rsc.orgvapourtec.com For the synthesis of this compound, a flow chemistry approach could enable safer and more scalable production. acs.orgacs.org Furthermore, multi-step sequences, including the functionalization of the aldehyde or aromatic rings, could be telescoped into a single continuous operation, reducing waste and purification steps. rsc.org The use of packed-bed reactors with immobilized catalysts or reagents could further streamline the synthesis and purification of derivatives.

Photoredox Catalysis: This rapidly evolving field utilizes visible light to initiate single-electron transfer processes, enabling transformations that are often difficult to achieve with traditional thermal methods. mdpi.comethz.ch For this compound, photoredox catalysis could open avenues for novel C-H functionalization reactions on either of the aromatic rings, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. pku.edu.cnnih.gov For instance, the α-C-H bond of the thioether could be targeted to generate α-thio alkyl radicals, which can then participate in additions to electron-deficient olefins. acs.orgnih.gov This methodology could lead to a diverse library of derivatives with unique electronic and steric properties.

Mechanochemistry: By using mechanical force to induce chemical reactions, mechanochemistry offers a solvent-free or low-solvent alternative to conventional synthesis. researchgate.net This approach is particularly appealing for its environmental benefits and potential to access different reaction pathways. The synthesis of diaryl thioethers has been demonstrated using mechanochemical methods, suggesting that the formation of this compound itself could be adapted to a ball-milling process. thieme-connect.de This could lead to a more sustainable and efficient manufacturing process for this compound and its analogues.

MethodologyPotential Advantages for this compound Chemistry
Flow Chemistry Enhanced safety, scalability, precise control over reaction conditions, potential for telescoped multi-step synthesis. rsc.orgvapourtec.com
Photoredox Catalysis Access to novel C-H functionalization pathways, mild reaction conditions, generation of radical intermediates for unique transformations. mdpi.comethz.chnih.gov
Mechanochemistry Reduced solvent waste, potential for different reactivity and selectivity, energy efficiency. researchgate.net

Integration with Dynamic Covalent Chemistry and Supramolecular Self-Assembly

The aldehyde functionality of this compound is an ideal handle for engaging in dynamic covalent chemistry (DCC). The reversible formation of imines, acetals, and hydrazones can be exploited to construct complex, self-healing, and environmentally responsive supramolecular architectures.

The integration of this molecule into self-assembling systems could lead to the development of functional materials. northwestern.edu For example, by designing complementary binding partners, it would be possible to create ordered structures such as fibers, gels, or vesicles. The thioether linkage and the substituted aromatic rings provide additional sites for non-covalent interactions, such as π-π stacking and sulfur-aromatic interactions, which can be used to direct the self-assembly process. nih.gov The resulting supramolecular structures could find applications in areas like molecular sensing, drug delivery, and catalysis.

High-Throughput Screening in Chemical Discovery and Materials Science

High-throughput screening (HTS) technologies have revolutionized the pace of discovery in drug development and materials science by enabling the rapid evaluation of large compound libraries. ewadirect.com A library of derivatives based on the this compound scaffold could be synthesized and screened for a wide range of properties.

For instance, in materials science, HTS could be employed to identify derivatives with desirable optical or electronic properties for applications in organic electronics. In the context of medicinal chemistry, HTS could rapidly identify compounds with specific biological activities. endocrine-abstracts.org The amenability of the core structure to diversification through the advanced synthetic methods mentioned in section 9.1 makes it an excellent candidate for the generation of compound libraries for HTS campaigns. nih.govresearchgate.net

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. researchgate.netacs.org Density Functional Theory (DFT) and other ab initio methods can be used to study the electronic structure, conformation, and reactivity of this compound and its derivatives. mdpi.commdpi.comacs.org

Such studies could provide insights into:

Reaction Mechanisms: Elucidating the transition states and intermediates of synthetic transformations, aiding in the optimization of reaction conditions. nih.gov

Molecular Properties: Predicting electronic properties (HOMO-LUMO gap), spectroscopic signatures, and potential for non-linear optical behavior.

Intermolecular Interactions: Modeling the self-assembly behavior and the binding affinity to biological targets or host molecules. whiterose.ac.uk

By providing a deeper understanding of the structure-property relationships, theoretical modeling can accelerate the design and discovery of new molecules with tailored functionalities.

Interdisciplinary Research with Other Branches of Chemical Sciences

The future development of this compound chemistry will benefit significantly from interdisciplinary collaborations.

Polymer Chemistry: The aldehyde group can be used as a monomer or a functional handle for the synthesis of novel polymers. For instance, it could be incorporated into condensation polymers or used to modify existing polymer backbones. acs.org

Materials Science: The unique combination of a thioether and a benzaldehyde (B42025) moiety suggests potential applications in the design of functional materials, such as sensors, liquid crystals, or organic semiconductors.

Medicinal Chemistry: As an intermediate in the synthesis of bioactive molecules, further derivatization and biological screening could lead to the discovery of new therapeutic agents. researchgate.netnih.govresearchgate.net

Catalysis: The sulfur atom could act as a ligand for transition metals, opening up the possibility of designing novel catalysts for organic transformations. acs.orgrsc.org

By exploring these interdisciplinary avenues, the full potential of this compound as a versatile building block can be realized.

Q & A

Q. Optimization strategies :

  • Solvent choice : DMF enhances solubility of aromatic thiols, while DMSO may improve reaction rates.
  • Temperature control : Maintain reflux temperatures (e.g., 120–140°C) to balance reaction speed and side-product formation.
  • Catalyst screening : Test bases (e.g., NaH, DBU) to improve nucleophilicity of the thiol group.

Example workflow (based on ):

StepReagents/ConditionsPurposeYield Optimization Tips
14-Methylthiophenol, 2-Chlorobenzaldehyde, K₂CO₃, DMF, 120°C, 24hThioether formationUse anhydrous solvents; monitor via TLC.
2Acidic workup (HCl)NeutralizationAdjust pH to 4–5 to precipitate product.

Yield improvements (up to 70–80%) are achievable by iterative solvent drying and inert atmosphere (N₂/Ar) .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.0–8.0 ppm). The thioether group deshields adjacent protons, causing splitting patterns (e.g., doublets for para-substituted methyl groups).
  • ¹³C NMR : Confirm aldehyde carbon (δ ~190–200 ppm) and sulfur-linked carbons (δ 125–135 ppm).

IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-S stretch (~650–750 cm⁻¹).

Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion ([M+H]⁺ or [M]⁺) to verify molecular weight (e.g., MW 244.3 g/mol).

X-ray Crystallography (if crystalline): Resolve bond lengths and angles (e.g., C-S bond ~1.78 Å) .

Q. Purity assessment :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Melting point : Compare observed vs. literature values (if available) .

Basic: What safety protocols should be followed when handling this compound given limited toxicological data?

Answer:
Due to insufficient toxicological studies (common for many thioether aldehydes), adopt precautionary measures:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

Exposure mitigation :

  • Skin contact : Wash immediately with soap/water for 15 minutes (remove contaminated clothing) .
  • Eye contact : Flush with water for 10–15 minutes; consult an ophthalmologist .

Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C, away from oxidizers and light.

Waste disposal : Treat as hazardous organic waste; incinerate in approved facilities .

Advanced: How does the thioether group in this compound influence its reactivity in nucleophilic addition reactions compared to oxygen analogs?

Answer:
The thioether group (-S-) introduces distinct electronic and steric effects:

Electronic effects : Sulfur’s lower electronegativity (vs. oxygen) reduces electron-withdrawing effects, weakening the aldehyde’s electrophilicity. This slows nucleophilic additions (e.g., Grignard reactions) but stabilizes intermediates.

Steric effects : The bulky 4-methylphenyl group hinders access to the aldehyde, reducing reaction rates with sterically demanding nucleophiles.

Resonance stabilization : Thioetchers participate in resonance less effectively than ethers, altering transition-state energetics.

Q. Experimental validation :

  • Compare reaction rates with oxygen analogs (e.g., 2-(4-Methylphenoxy)benzaldehyde) using kinetic studies (UV-Vis monitoring).
  • Computational analysis (DFT) of frontier molecular orbitals can quantify electrophilicity differences .

Advanced: What strategies can be employed to analyze and resolve contradictions in reported reaction outcomes when using this compound in multi-step syntheses?

Answer:
Contradictions often arise from variable reaction conditions or impurities. Systematic approaches include:

Reaction reproducibility :

  • Document exact conditions (solvent purity, humidity, stirring rate).
  • Use internal standards (e.g., deuterated analogs) in NMR to quantify yields.

Intermediate characterization :

  • Isolate and characterize intermediates (e.g., Schiff bases) via LC-MS or HRMS.

Byproduct identification :

  • GC-MS or MALDI-TOF to detect side products (e.g., disulfides from thiol oxidation).

Mechanistic studies :

  • Isotopic labeling (e.g., ¹³C-aldehyde) to trace reaction pathways.

Case study : Conflicting yields in aldol reactions may stem from trace acid/base impurities. Pre-treatment of substrates with molecular sieves or scavengers (e.g., Amberlyst) can mitigate this .

Advanced: How can computational chemistry models predict the electronic effects of substituents on the benzaldehyde ring in this compound?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) provide insights:

Electrostatic potential maps : Visualize electron-deficient regions (e.g., aldehyde carbon) for nucleophilic attack.

Frontier Orbital Analysis :

  • HOMO/LUMO energies quantify electrophilicity. Lower LUMO energies correlate with higher reactivity.

Substituent effects :

  • Compare Hammett σ values for -SCH₂C₆H₄CH₃ vs. -OCH₂C₆H₄CH₃ to predict electronic contributions.

Q. Example findings :

  • The thioether group raises the LUMO energy by ~0.5 eV compared to oxygen analogs, reducing electrophilicity.
  • Methyl substitution increases steric hindrance, raising activation barriers by ~2 kcal/mol .

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